molecular formula C13H21NO3 B1397102 tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 882036-78-4

tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B1397102
CAS No.: 882036-78-4
M. Wt: 239.31 g/mol
InChI Key: XYJAVZBRKJTDTI-FGWVZKOKSA-N
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Description

tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate: is a complex chemical compound with significant interest in various fields of scientific research. Its intricate structure and reactivity make it a valuable compound for studying chemical reactions, synthetic methods, and its applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common method includes the following steps:

  • Formation of the bicyclic core: : The bicyclic structure is typically formed through a Diels-Alder reaction between a diene and a dienophile.

  • Introduction of functional groups: : The formyl group and the carboxylate group are introduced through selective functionalization reactions, such as oxidation and esterification.

  • tert-butyl protection: : The tert-butyl group is added to protect the carboxylate functionality during subsequent reactions.

Industrial Production Methods: For industrial production, the synthesis is scaled up using optimized reaction conditions and efficient purification techniques. This may involve the use of continuous flow reactors, automation, and advanced separation methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes: tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:

  • Oxidation: : The formyl group can be oxidized to a carboxylic acid.

  • Reduction: : The formyl group can be reduced to an alcohol.

  • Substitution: : Functional groups on the bicyclic core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions Used

  • Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Catalysts like palladium or copper can facilitate substitution reactions.

Major Products Formed: The major products depend on the type of reaction:

  • Oxidation: : Formation of carboxylic acids.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of various substituted bicyclic compounds.

Scientific Research Applications

Applications in Chemistry

  • Synthetic Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Catalysis: : Employed as a ligand in metal-catalyzed reactions.

Applications in Biology and Medicine

  • Drug Discovery: : Investigated for its potential as a pharmacophore in drug development.

  • Biological Studies: : Used as a probe to study biological pathways and enzyme functions.

Applications in Industry

  • Material Science: : Utilized in the synthesis of advanced materials with specific properties.

  • Agrochemicals: : Explored for its potential use in the development of new agrochemical products.

Mechanism of Action

The mechanism of action of tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can alter the function of the target molecule, leading to changes in biological pathways. The exact pathways depend on the specific application and the biological system under study.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Compared to similar compounds, tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to its specific functional groups and bicyclic structure. This gives it distinct reactivity and applications.

Similar Compounds

  • tert-butyl (1R,3S,5S)-rel-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: : Lacks the formyl group.

  • tert-butyl (1R,3S,5S)-rel-3-acetyl-8-azabicyclo[3.2.1]octane-8-carboxylate: : Contains an acetyl group instead of a formyl group.

This compound’s unique structure and versatile reactivity make it a valuable tool in various fields of research and industry.

Properties

IUPAC Name

tert-butyl (1R,5S)-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h8-11H,4-7H2,1-3H3/t9?,10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJAVZBRKJTDTI-FGWVZKOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate was reacted in the presence of diisobutyl aluminum hydride in tetrahydrofuran to produce tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 2
tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 3
tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 4
tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 5
tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 6
tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate

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